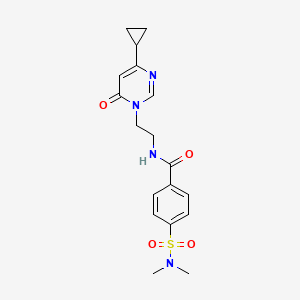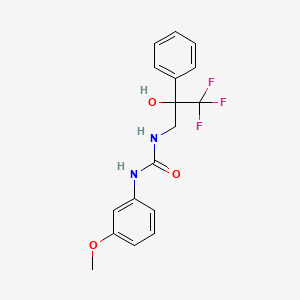
1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is an organic compound that belongs to the class of ureas. Ureas are characterized by the presence of a carbonyl group attached to two amine groups. This particular compound features a methoxyphenyl group and a trifluoro-hydroxy-phenylpropyl group, which may impart unique chemical and physical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea typically involves the following steps:
Formation of the Intermediate: The initial step may involve the reaction of 3-methoxyaniline with an appropriate isocyanate to form an intermediate.
Addition of Trifluoro-Hydroxy-Phenylpropyl Group: The intermediate is then reacted with a trifluoro-hydroxy-phenylpropyl halide under basic conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the reagents and intermediates.
Optimized Reaction Conditions: Optimizing temperature, pressure, and solvent conditions to maximize yield and purity.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
化学反応の分析
Types of Reactions
1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a phenol derivative.
Reduction: The carbonyl group in the urea moiety can be reduced to form an amine.
Substitution: The trifluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
Oxidation: Formation of phenol derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted urea derivatives.
科学的研究の応用
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in biochemical assays or as a probe in molecular biology.
Medicine: Investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.
Industry: Used in the development of new materials or as a catalyst in chemical processes.
作用機序
The mechanism of action of 1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea would depend on its specific application:
Molecular Targets: It may interact with specific enzymes or receptors in biological systems.
Pathways Involved: It could modulate signaling pathways or metabolic processes.
類似化合物との比較
Similar Compounds
1-(3-Methoxyphenyl)-3-(2-hydroxy-2-phenylpropyl)urea: Lacks the trifluoro group, which may affect its reactivity and biological activity.
1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxypropyl)urea: Lacks the phenyl group, which may influence its chemical properties.
Uniqueness
1-(3-Methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea is unique due to the presence of both the trifluoro and phenyl groups, which may confer distinct chemical and biological properties compared to similar compounds.
特性
IUPAC Name |
1-(3-methoxyphenyl)-3-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17F3N2O3/c1-25-14-9-5-8-13(10-14)22-15(23)21-11-16(24,17(18,19)20)12-6-3-2-4-7-12/h2-10,24H,11H2,1H3,(H2,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWJQXSRWZNUUBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
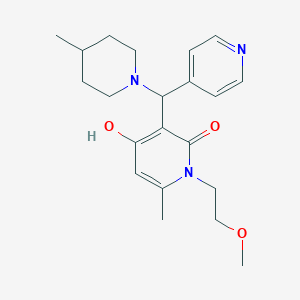
![1-(4-(1-Oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)phenyl)ethanone](/img/structure/B2670819.png)
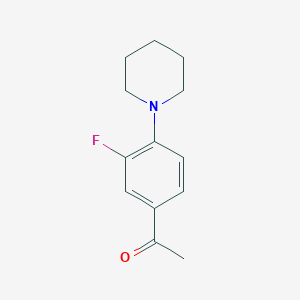
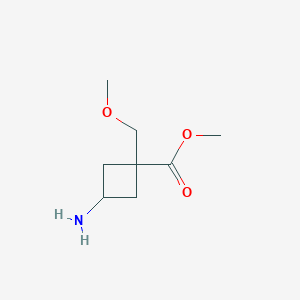
![5-{[2-(1-benzothiophen-2-yl)-2-hydroxypropyl]sulfamoyl}-2-methoxybenzamide](/img/structure/B2670827.png)
![N-(1-cyanocyclohexyl)-2-[4-nitro-2-(trifluoromethyl)phenoxy]acetamide](/img/structure/B2670828.png)
![Ethyl 2-[[2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]acetate](/img/structure/B2670829.png)
![5-benzyl-7,8-dimethoxy-3-(4-methylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2670831.png)
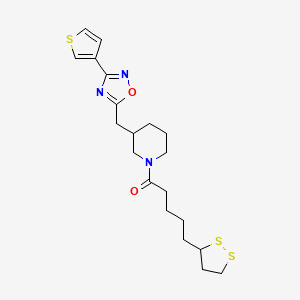
![3-[(3,5-dimethylphenyl)carbamoyl]-2-{[(furan-2-yl)methyl]amino}propanoic acid](/img/structure/B2670835.png)
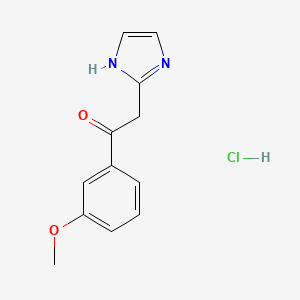
![3-[2-methyl-4-oxo-4-(4-phenylpiperazin-1-yl)butyl]-2H-1lambda6,2,4-benzothiadiazine-1,1-dione](/img/structure/B2670837.png)
![methyl 2-(2-imino-4,7-dimethoxybenzo[d]thiazol-3(2H)-yl)acetate hydrobromide](/img/structure/B2670840.png)
